
1-Chloro-N,N-dimethyl-N',N''-bis(trimethylsilyl)silanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is a unique organosilicon compound characterized by its three silicon atoms bonded to nitrogen and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other silicon-containing products.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Reduction: Formation of reduced silicon-nitrogen compounds.
Applications De Recherche Scientifique
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine has several applications in scientific research:
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine involves its ability to form stable bonds with various nucleophiles. The silicon atoms in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-N,N-dimethylpropan-2-amine
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is unique due to its three silicon atoms bonded to nitrogen and chlorine, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
535932-33-3 |
|---|---|
Formule moléculaire |
C8H26ClN3Si3 |
Poids moléculaire |
284.02 g/mol |
Nom IUPAC |
N-[chloro-bis(trimethylsilylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H26ClN3Si3/c1-12(2)15(9,10-13(3,4)5)11-14(6,7)8/h10-11H,1-8H3 |
Clé InChI |
BKEUFKORXMKIPT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](N[Si](C)(C)C)(N[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


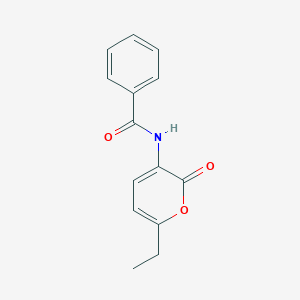
![2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14215098.png)

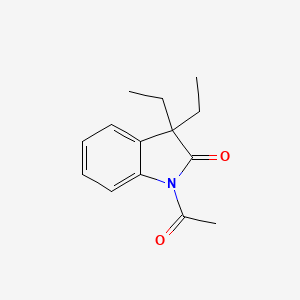
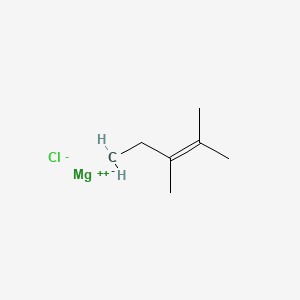
![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
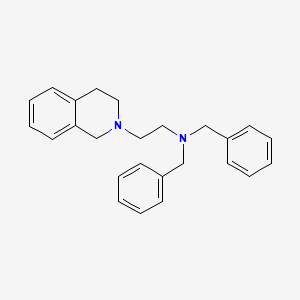

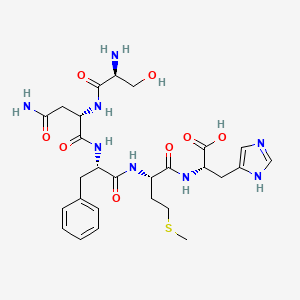
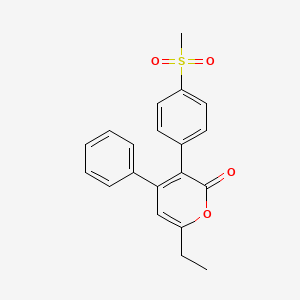

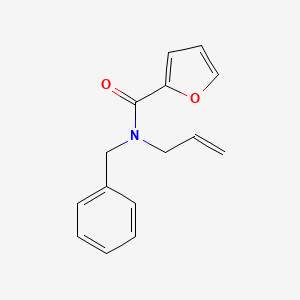
![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)
